

# A Comparative Guide to SHIN2 and Other Serine Hydroxymethyltransferase (SHMT) Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

Serine hydroxymethyltransferase (SHMT) has emerged as a critical target in cancer therapy due to its central role in one-carbon (1C) metabolism, which fuels the biosynthesis of nucleotides and amino acids essential for rapidly proliferating cancer cells.[1][2] This guide provides a detailed comparison of SHIN2, a potent SHMT inhibitor, with other known inhibitors, focusing on their performance, supporting experimental data, and underlying mechanisms of action.

### Overview of SHMT and its Inhibition

SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1] This reaction is a primary source of one-carbon units vital for the synthesis of purines and thymidylate.[3] Mammals possess two key isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2.[2] SHMT2 is frequently upregulated in various cancers, making it an attractive therapeutic target.[3] Inhibition of SHMT disrupts the one-carbon supply, leading to cell cycle arrest and apoptosis in cancer cells.[2]

# **Quantitative Comparison of SHMT Inhibitors**

The following table summarizes the inhibitory potency of SHIN2 and other notable SHMT inhibitors against the human SHMT1 and SHMT2 isoforms. The data is presented as half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki), providing a quantitative basis for comparison.



Inhibitor	Туре	SHMT1 IC50/Ki	SHMT2 IC50/Ki	Cell-Based Potency (Example)	Key Features
(+)SHIN2	Pyrazolopyra n	Dual Inhibitor	Dual Inhibitor	IC50: 300 nM (HCT116 cells)[3]	First in vivo active SHMT1/2 inhibitor; Synergizes with methotrexate. [3]
SHIN1 (RZ- 2994)	Pyrazolopyra n	IC50: 5 nM[1] [4][5][6]	IC50: 13 nM[1][4][5][6]	IC50: 870 nM (HCT116 cells)[7]	Potent dual inhibitor; Not suitable for in vivo studies due to rapid clearance.[3]
AGF347	Folate Mimetic	Multi-target inhibitor	Multi-target inhibitor	IC50: 194 nM (HPAC cells) [8]	In vivo activity; Targets SHMT1, SHMT2, and de novo purine biosynthesis. [9][10]
Methotrexate	Antifolate	Ki: 201 μM (hcSHMT) [11]	-	Used in combination therapies.	Primarily a DHFR inhibitor with weaker activity against SHMT.[3]



Pemetrexed	Antifolate	Ki: 19.1 μΜ[12]	Modest activity[10]	Multi-target antifolate.	Primarily a TS inhibitor with secondary activity against DHFR and SHMT.[12] [13]
Lometrexol	Antifolate	Ki: 20-23 μM (hcSHMT) [10][11]	IC50: ~100 μΜ[10]	-	Potent antifolate with inhibitory activity against SHMT.[10]

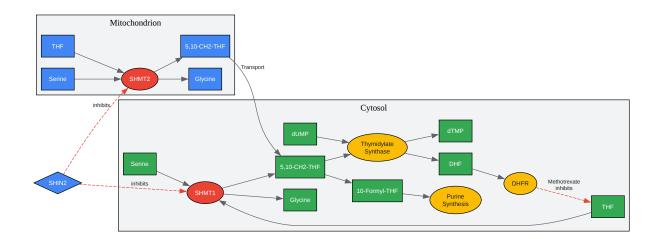
# **Signaling Pathways and Experimental Workflows**

The inhibition of SHMT has significant downstream effects on cellular metabolism and signaling. The following diagrams, generated using the DOT language, illustrate the one-carbon metabolism pathway and a typical experimental workflow for evaluating SHMT inhibitors.

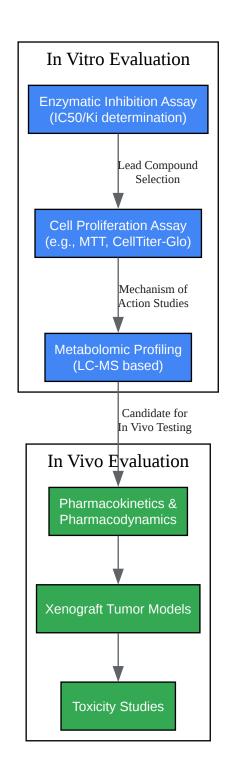
## **One-Carbon Metabolism Pathway**

This diagram illustrates the central role of SHMT1 and SHMT2 in the one-carbon metabolism pathway, which is crucial for nucleotide biosynthesis. Inhibition of SHMT disrupts the supply of one-carbon units, thereby affecting DNA synthesis and repair.









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